5-Nitro-2-(trifluoromethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with an aldehyde functional group (-CHO). This compound is known for its pale-yellow to yellow-brown solid or liquid form and is used in various chemical synthesis processes .
Vorbereitungsmethoden
The synthesis of 5-Nitro-2-(trifluoromethyl)benzaldehyde typically involves nitration and formylation reactions. One common method includes the nitration of 2-(trifluoromethyl)benzaldehyde using a mixture of nitric acid and sulfuric acid. The reaction conditions often require careful temperature control to avoid over-nitration and to ensure the selective formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Analyse Chemischer Reaktionen
5-Nitro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid (-COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-(trifluoromethyl)benzaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Nitro-2-(trifluoromethyl)benzaldehyde depends on its specific application. In biochemical assays, the compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The nitro group and trifluoromethyl group contribute to the compound’s reactivity and ability to interact with various molecular targets .
Vergleich Mit ähnlichen Verbindungen
5-Nitro-2-(trifluoromethyl)benzaldehyde can be compared with other similar compounds, such as:
2-Nitro-5-(trifluoromethyl)benzaldehyde: Similar in structure but with different positions of the nitro and trifluoromethyl groups, leading to variations in reactivity and applications.
4-Nitro-2-(trifluoromethyl)benzaldehyde: Another positional isomer with distinct chemical properties and uses.
2-(Trifluoromethyl)benzaldehyde: Lacks the nitro group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which influence its chemical behavior and suitability for various applications.
Eigenschaften
Molekularformel |
C8H4F3NO3 |
---|---|
Molekulargewicht |
219.12 g/mol |
IUPAC-Name |
5-nitro-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)7-2-1-6(12(14)15)3-5(7)4-13/h1-4H |
InChI-Schlüssel |
BSLICBYFAMBGOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.